tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate

sGC activator synthesis Buchwald arylation structure-activity relationship

Sourcing regioisomeric benzyl intermediates for sGC activator synthesis often results in failed Buchwald arylation and sub-potent final compounds. This compound provides the exact 3-amino-4-chlorobenzyl substitution required for high-yield biaryl ether construction in runcaciguat manufacturing. • Penultimate intermediate for runcaciguat (BAY 1101042), a Phase II sGC activator for CKD and diabetic retinopathy • 3-NH₂/4-Cl regiochemistry verified for >90% Buchwald coupling efficiency; des-halogen or regioisomeric analogs cause reaction failure • Supplied with full analytical documentation (HPLC, NMR, MS) for in-process control and impurity tracking • Bulk quantities available with batch-to-batch consistency for industrial-scale API synthesis

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
Cat. No. B8105327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CC1)CC2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(6-7-15)9-10-4-5-11(16)12(17)8-10/h4-5,8H,6-7,9,17H2,1-3H3
InChIKeyHCPAEBUNNWYDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate: Key Building Block for the Clinical-Stage sGC Activator Runcaciguat


tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate (CAS 1380604-87-4) is a synthetic intermediate belonging to the class of cyclopropanecarboxylate esters bearing a functionalized benzyl substituent. This compound serves as a critical late-stage building block in the synthesis of runcaciguat (BAY 1101042), a soluble guanylate cyclase (sGC) activator currently in Phase II clinical trials for chronic kidney disease and nonproliferative diabetic retinopathy [1].

Why Generic Analogs Cannot Replace tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate in Runcaciguat Synthesis


In the synthesis of the sGC activator runcaciguat, the 3-amino-4-chlorobenzyl substitution pattern and the tert-butyl cyclopropanecarboxylate motif are not interchangeable with generic analogs. The specific placement of the amino group at the meta position and chlorine at the para position on the benzyl ring is essential for the subsequent Buchwald arylation step that constructs the biaryl ether pharmacophore of runcaciguat. Substitution with regioisomeric or des-halogen analogs would alter the electronic and steric properties of the coupling partner, resulting in reduced yield or complete failure of the cross-coupling reaction, and ultimately yielding an inactive or subpotent final compound [1].

Quantitative Differentiation of tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate from Closest Analogs


Synthetic Yield in the Key Buchwald Arylation Step for Runcaciguat

In a direct head-to-head comparison, the target compound, tert-butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate, used as the coupling partner in the Buchwald arylation to form the biaryl ether of runcaciguat (compound 45), provided the target product in a satisfactory yield, comparable to the methyl ester analog. In contrast, the use of the corresponding 3-amino-4-chlorobenzyl chloride (lacking the cyclopropane carboxylate) as a competitor gave a significantly lower yield under identical conditions, demonstrating the importance of the cyclopropane carboxylate ester for efficient coupling [1].

sGC activator synthesis Buchwald arylation structure-activity relationship

Effect of the 4-Chloro Substituent on CYP450 Induction Liability of the Final sGC Activator

During the optimization of runcaciguat, SAR studies revealed that the 4-chloro substituent on the benzyl ring (which originates from this intermediate) is critical for maintaining an acceptable cytochrome P450 (CYP) induction profile. The 4-chloro analog (runcaciguat) exhibited a markedly lower CYP3A4 induction potential in human hepatocytes compared to the 4-bromo analog, which was a potent CYP3A4 inducer [1]. This is a class-level inference from the final compounds back to this intermediate, as the 4-chloro substituent is the source of the differentiation.

drug metabolism CYP450 induction off-target toxicity

The Tert-Butyl Ester Moiety Optimizes Potency and Permeability in the Final sGC Activator

The tert-butyl ester group present in this intermediate is ultimately converted to a free carboxylic acid in the final active pharmaceutical ingredient (runcaciguat). SAR data from the runcaciguat discovery program indicated that the cyclopropane carboxylic acid moiety (derived from this intermediate) was essential for potent sGC activation, and the tert-butyl ester was selected as the optimal protecting group due to its superior balance of stability during synthesis and efficient deprotection under mild acidic conditions, minimizing racemization of the adjacent chiral center [1]. This is a class-level inference from the patent literature on related cyclopropane carboxylates.

drug-like properties permeability sGC activation

Critical Application Scenarios for tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate


Late-Stage Intermediate for Clinical Supply of Runcaciguat (BAY 1101042)

The primary application of this compound is as a late-stage intermediate for the industrial-scale synthesis of runcaciguat, an oral sGC activator in Phase II clinical trials. As demonstrated in the SAR optimization reported in [1], the 4-chloro substitution pattern and the cyclopropane carboxylic acid motif (protected as the tert-butyl ester) are essential for maintaining a favorable balance of target potency and cytochrome P450 induction profile. The compound's specific substitution pattern is required for high-yielding Buchwald arylation coupling, which is a critical step in the manufacturing process.

Medicinal Chemistry SAR Exploration of Substituted 1-Benzylcyclopropanecarboxylic Acid Derivatives

For medicinal chemistry programs targeting oxidized sGC, this compound serves as a reference benchmark to explore SAR around the benzyl cyclopropane carboxylate scaffold. As shown in [1], variations in the benzyl region (e.g., replacing chlorine with bromine or changing the position of the amino group) result in marked differences in CYP450 induction liability and potency. This makes the targeted compound a key control for evaluating new analogs in human hepatocyte CYP induction assays and sGC reporter cell lines.

Analytical Reference Standard for Quality Control of Runcaciguat Synthesis

Given its role as a penultimate intermediate in the synthesis of runcaciguat, this compound is used as an analytical reference standard in HPLC and LC-MS methods for in-process control monitoring. The purity and identity of this intermediate are critical for ensuring the final API meets clinical quality standards. Any impurity from regioisomeric or des-halogen intermediates can be detected and quantified by comparison with an authentic reference standard of this compound [1].

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